molecular formula C16H18N6O B12184029 N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12184029
M. Wt: 310.35 g/mol
InChI Key: LKZOTIFYWFOCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features an indole ring, a tetrazole ring, and a cyclohexane carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Tetrazole Ring Formation: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.

    Cyclohexane Carboxamide Formation: The cyclohexane ring can be functionalized to introduce the carboxamide group, often through amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an indole-2,3-dione derivative, while reduction could produce a cyclohexylamine derivative.

Scientific Research Applications

N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving indole and tetrazole derivatives.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific biological target. Generally, compounds with indole and tetrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The cyclohexane carboxamide group may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: can be compared to other indole or tetrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer unique biological activities or chemical reactivity compared to other compounds.

Properties

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

IUPAC Name

N-(1H-indol-5-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H18N6O/c23-15(19-13-4-5-14-12(10-13)6-9-17-14)16(7-2-1-3-8-16)22-11-18-20-21-22/h4-6,9-11,17H,1-3,7-8H2,(H,19,23)

InChI Key

LKZOTIFYWFOCHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC3=C(C=C2)NC=C3)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.